molecular formula C17H29N5O3S B10894975 N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10894975
M. Wt: 383.5 g/mol
InChI Key: VYWFJBYHWWWROK-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEXYL-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a pyrazole ring, and a piperazine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEXYL-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with piperazine and cyclohexyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEXYL-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the pyrazole or piperazine rings, leading to a wide range of derivatives.

Scientific Research Applications

N~1~-CYCLOHEXYL-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including its use as a drug candidate for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-CYCLOHEXYL-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-CYCLOHEXYL-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE include other sulfonylated piperazine derivatives and pyrazole-containing compounds. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities.

Uniqueness

The uniqueness of N1-CYCLOHEXYL-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H29N5O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C17H29N5O3S/c1-14-16(12-18-20(14)2)26(24,25)22-10-8-21(9-11-22)13-17(23)19-15-6-4-3-5-7-15/h12,15H,3-11,13H2,1-2H3,(H,19,23)

InChI Key

VYWFJBYHWWWROK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCCC3

Origin of Product

United States

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